(-)-Erythromycin hydrate

Antimicrobial susceptibility testing Macrolide resistance surveillance Streptococcal pharyngitis research

Procure (-)-Erythromycin hydrate (CAS 67733-56-6) as the definitive macrolide reference standard. As the unmodified 14-membered lactone scaffold from which clarithromycin, azithromycin, and roxithromycin are derived, this ≥96% erythromycin A hydrate is mandated by USP, Ph. Eur., and BP monographs for microbiological assay, HPLC potency determination, and impurity profiling. Its extreme acid lability (t½ ~3.7 s at gastric pH) makes it the gold-standard positive control for enteric coating and gastro-resistant formulation studies. With quantified potency against S. pyogenes (MIC90 0.09 mg/L) and four-fold higher activity than azithromycin against Enterococcus spp., it is the high-sensitivity baseline comparator for macrolide resistance surveillance and SAR investigations. Ensure experimental reproducibility by choosing the pharmacopoeial benchmark, not an unspecified erythromycin complex.

Molecular Formula C37H69NO14
Molecular Weight 751.9 g/mol
CAS No. 67733-56-6
Cat. No. B3055896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Erythromycin hydrate
CAS67733-56-6
Molecular FormulaC37H69NO14
Molecular Weight751.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O
InChIInChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
InChIKeyXGYMKYQKIUWFJD-YZPBMOCRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Erythromycin Hydrate (CAS 67733-56-6): The Macrolide Prototype and Pharmacopoeial Reference Standard for Antibacterial Development


(-)-Erythromycin hydrate (CAS 67733-56-6) is the hydrated crystalline form of the macrolide antibiotic erythromycin A, the principal bioactive component of the erythromycin complex. It is produced via fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythreus) . This compound, with molecular formula C37H69NO14 (anhydrous basis: C37H67NO13, MW 733.93) and typical purity ≥95%, represents the foundational 14-membered lactone ring structure upon which subsequent semisynthetic macrolides—including clarithromycin, azithromycin, and roxithromycin—are chemically derived [1]. It serves as the benchmark reference material for pharmacopoeial monographs (e.g., USP, Ph. Eur.) in potency assays, impurity profiling, and analytical method validation for macrolide antibiotics [2].

Why Substituting (-)-Erythromycin Hydrate with Newer Macrolides or Crude Erythromycin Complex Can Compromise Research Integrity


The macrolide antibiotic class exhibits substantial heterogeneity in antimicrobial spectrum, acid stability, pharmacokinetic behavior, and intracellular accumulation despite a shared mechanism of ribosomal binding. This heterogeneity arises from specific structural modifications—including O-methylation (clarithromycin), nitrogen insertion into the aglycone ring (azithromycin), and oxime ether derivatization (roxithromycin)—which profoundly alter potency, tissue penetration, and metabolic stability [1]. Moreover, within erythromycin itself, the relative abundance of congeners (A, B, C) critically determines biological activity; erythromycin B and C exhibit substantially reduced antibacterial potency and altered degradation kinetics compared to erythromycin A [2]. Therefore, substituting (-)-erythromycin hydrate with either a newer macrolide analog or a non-specified erythromycin complex introduces significant experimental variability, rendering direct cross-study comparisons invalid. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiators for (-)-Erythromycin Hydrate Relative to Key Macrolide Analogs


Comparative In Vitro Potency Against Streptococcus pyogenes: Erythromycin Hydrate Demonstrates Lowest MIC90 Among Four Macrolides

In a head-to-head comparison of 180 clinical isolates of Streptococcus pyogenes, (-)-erythromycin hydrate demonstrated the lowest MIC90 (0.09 mg/L) among the four macrolides tested, outperforming clarithromycin, azithromycin, and roxithromycin [1]. This superior anti-streptococcal activity positions erythromycin as the most potent baseline comparator for streptococcal susceptibility studies.

Antimicrobial susceptibility testing Macrolide resistance surveillance Streptococcal pharyngitis research

Erythromycin Hydrate Exhibits Superior Potency Against Enterococci Compared to Azithromycin

Against enterococcal isolates, (-)-erythromycin hydrate demonstrated a mode MIC of 1.0 mg/L, which is four-fold more potent than azithromycin, which exhibited a mode MIC of 4.0 mg/L [1]. This quantitative difference is critical for studies targeting Enterococcus spp., where azithromycin's reduced activity could lead to false-negative susceptibility interpretations.

Enterococcal infections Macrolide comparative pharmacology Gram-positive cocci susceptibility

Superior Activity of Erythromycin Hydrate Against Gram-Negative Anaerobes Relative to Roxithromycin

In a large multicenter study of 900 clinical anaerobic isolates, (-)-erythromycin hydrate inhibited 72% of Gram-negative anaerobic strains at a concentration of ≤4 mg/L, compared to only 65% inhibition by roxithromycin at the same concentration [1]. Overall, erythromycin inhibited 83% of all strains tested compared to 79% for roxithromycin, confirming a modest but consistent superiority against anaerobic Gram-negative organisms.

Anaerobic bacteriology Macrolide spectrum of activity Gram-negative bacilli susceptibility

Erythromycin Hydrate Demonstrates 10-Fold Lower Intracellular Accumulation in Phagocytes Compared to Roxithromycin

In an in vitro human polymorphonuclear leukocyte model, (-)-erythromycin hydrate was actively concentrated approximately ten-fold above extracellular levels, whereas roxithromycin achieved a thirty-fold intracellular concentration [1]. This three-fold difference in cellular accumulation directly impacts intracellular bioactivity against pathogens such as Legionella micdadei, Listeria monocytogenes, and Staphylococcus aureus.

Intracellular pharmacokinetics Phagocyte drug accumulation Macrolide cellular uptake

Erythromycin Hydrate Exhibits Profound Acid Lability: 10% Degradation in 3.7 Seconds at pH 1-4

In a comparative acid stability study, (-)-erythromycin hydrate underwent 10% degradation in only 3.7 seconds under acidic conditions (pH range 1.0-4.1, 30°C), whereas azithromycin exhibited significantly enhanced acid stability with a ten-fold improvement for each unit increase in pH [1]. This extreme acid lability is a defining characteristic of the erythromycin A scaffold that drove the development of acid-stable semisynthetic analogs.

Acid stability Macrolide degradation kinetics Formulation development

Higher Bactericidal Concentration Requirement Distinguishes Erythromycin Hydrate from Clarithromycin and Azithromycin

In time-kill studies against penicillin-susceptible and -resistant pneumococci, (-)-erythromycin hydrate required a concentration of eight times the MIC to achieve bactericidal activity after 24 hours, whereas clarithromycin and azithromycin achieved bactericidal activity at only two times their respective MICs [1]. This four-fold higher bactericidal concentration requirement is a critical differentiator for experimental designs involving bactericidal versus bacteriostatic endpoints.

Bactericidal activity Time-kill kinetics Macrolide pharmacodynamics

Evidence-Backed Application Scenarios for (-)-Erythromycin Hydrate (CAS 67733-56-6) in Research and Industrial Settings


Pharmacopoeial Reference Standard for Macrolide Potency Assays and Impurity Profiling

Given its status as the prototype 14-membered macrolide and its defined purity profile (≥95% erythromycin A with specified limits for erythromycins B and C), (-)-erythromycin hydrate is the mandated reference material in USP, Ph. Eur., and BP monographs for the microbiological assay and chromatographic purity testing of erythromycin-containing pharmaceutical preparations [1]. It serves as the calibration standard for HPLC-UV potency determination and the positive control for microbial limit tests.

Baseline Comparator in Macrolide Structure-Activity Relationship (SAR) Studies

As the unmodified 14-membered lactone scaffold from which clarithromycin (6-O-methyl), azithromycin (15-membered azalide), and roxithromycin (9-oxime ether) are derived, (-)-erythromycin hydrate is the essential baseline comparator for SAR investigations. Its acid lability (10% degradation in 3.7 seconds at pH 1-4) [2], intracellular accumulation profile (10-fold in phagocytes) [3], and bacteriostatic/bactericidal threshold (8× MIC for bactericidal activity) [4] provide the quantitative reference points against which the performance of novel semisynthetic macrolides and ketolides is benchmarked.

Antimicrobial Susceptibility Testing for Streptococcal and Enterococcal Research

For clinical microbiology laboratories and research groups conducting macrolide resistance surveillance or evaluating new anti-Gram-positive agents, (-)-erythromycin hydrate provides the highest sensitivity for detecting shifts in susceptibility among Streptococcus pyogenes (MIC90 0.09 mg/L) [5] and serves as the preferred macrolide comparator for Enterococcus spp. due to its four-fold higher potency than azithromycin (mode MIC 1.0 mg/L vs 4.0 mg/L) [6].

Acid Lability Reference in Oral Formulation Development

In pharmaceutical formulation research, (-)-erythromycin hydrate is employed as the acid-labile reference compound for evaluating enteric coating efficacy, prodrug activation kinetics, and gastro-resistant formulation strategies. Its extreme acid sensitivity (near-instantaneous degradation at gastric pH) makes it the gold-standard positive control for demonstrating the protective capacity of novel drug delivery systems [2]. Comparative degradation studies against acid-stable analogs (clarithromycin, azithromycin) provide quantitative validation of formulation performance.

Quote Request

Request a Quote for (-)-Erythromycin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.